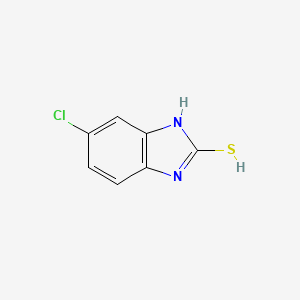

6-chloro-1H-benzimidazole-2-thiol

Description

BenchChem offers high-quality 6-chloro-1H-benzimidazole-2-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-1H-benzimidazole-2-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-1H-benzimidazole-2-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2S/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZIHEYOZBRPWMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=N2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1Cl)NC(=N2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Chemical Dynamics and Therapeutic Potential of 6-Chloro-1H-benzimidazole-2-thiol

This guide provides an in-depth technical analysis of 6-chloro-1H-benzimidazole-2-thiol (CAS 25369-78-2), a critical heterocyclic scaffold used in medicinal chemistry and materials science.

Executive Summary

6-chloro-1H-benzimidazole-2-thiol (also designated as 5-chloro-2-mercaptobenzimidazole) represents a privileged scaffold in heterocyclic chemistry. Characterized by its tautomeric versatility and dual nucleophilic centers (sulfur and nitrogen), it serves as a primary intermediate in the synthesis of antimicrobial, antiviral, and anticancer therapeutics. Beyond the pharmaceutical sector, its ability to form stable coordinate bonds with transition metals makes it a potent corrosion inhibitor for copper and zinc alloys. This guide delineates its physicochemical properties, validated synthesis protocols, and reactivity profiles for downstream derivatization.

Chemical Identity & Structural Dynamics

The reactivity of CAS 25369-78-2 is governed by the prototropic tautomerism between the thione (1,3-dihydro-2H-benzimidazole-2-thione) and thiol (1H-benzimidazole-2-thiol) forms.

Tautomeric Equilibrium

While nomenclature often refers to the "thiol" form, X-ray crystallography and NMR studies confirm that the thione tautomer predominates in the solid state and in polar solvents due to the stabilization provided by the thioamide resonance energy. This equilibrium is critical when designing alkylation reactions, as the specific conditions (solvent polarity, base strength) dictate the ratio of S-alkylation versus N-alkylation products.

Physicochemical Specifications

The following data aggregates experimental values and high-confidence predictive models suitable for quality control (QC) benchmarking.

| Property | Specification | Notes |

| CAS Number | 25369-78-2 | |

| Molecular Formula | C₇H₅ClN₂S | |

| Molecular Weight | 184.65 g/mol | |

| Appearance | White to pale brown crystalline powder | Oxidation can darken color. |

| Melting Point | 290–295 °C | Decomposes near MP. Lower values (190°C) often indicate impurities. |

| Solubility | Soluble: DMF, DMSO, EtOH (hot), Dilute AlkaliInsoluble: Water, Hexane | Dissolves in NaOH via salt formation. |

| pKa (Predicted) | ~9.71 (Thiol group) | Weakly acidic due to NH/SH protons. |

| LogP | ~2.3 | Moderate lipophilicity. |

Synthesis & Manufacturing Protocol

The industrial standard for synthesizing 6-chloro-1H-benzimidazole-2-thiol involves the cyclocondensation of 4-chloro-1,2-diaminobenzene with carbon disulfide (

Validated Laboratory Protocol

Reagents:

-

4-Chloro-o-phenylenediamine (1.0 eq)

-

Carbon Disulfide (

) (1.2 eq) -

Potassium Hydroxide (KOH) (1.1 eq)

-

Solvent: Ethanol/Water (9:1 v/v)

Methodology:

-

Dissolution: Dissolve 4-chloro-o-phenylenediamine in the ethanol/water mixture containing KOH.

-

Addition: Add

dropwise over 30 minutes while maintaining the temperature at 40°C. Caution: -

Cyclization: Heat the mixture to reflux (approx. 80°C) for 3–4 hours. The evolution of hydrogen sulfide (

) gas indicates reaction progress (trap gas in NaOH scrubber). -

Work-up: Cool the reaction mixture to room temperature. Add activated charcoal (10% w/w) and filter to remove colored impurities.

-

Precipitation: Acidify the filtrate with 1N HCl to pH 3–4. The product will precipitate as a white solid.

-

Purification: Filter the solid, wash with cold water (3x), and recrystallize from hot ethanol to yield pure crystals.

Reactivity Profile & Derivatization

The scaffold offers three sites for functionalization: the sulfur atom, the nitrogen atoms, and the chlorinated benzene ring.

S-Alkylation vs. N-Alkylation

In the presence of a base (e.g.,

-

Conditions: Acetone/DMF,

, R-X, Room Temp. -

Mechanism: The thiolate anion is a softer nucleophile than the nitrogen anion, preferring attack on soft electrophiles (alkyl halides).

N-Alkylation

N-alkylation typically requires stronger bases (NaH) or specific protecting group strategies to block the sulfur. Direct N-alkylation often yields a mixture of N1 and N3 isomers due to the asymmetry introduced by the chlorine substituent.

Applications in Drug Development

The 6-chloro-1H-benzimidazole-2-thiol moiety acts as a pharmacophore in various therapeutic areas.

Antimicrobial & Antifungal Agents

Derivatives substituted at the sulfur position (S-benzyl or S-alkyl) exhibit potent activity against MRSA and Candida albicans. The mechanism often involves the inhibition of bacterial DNA topoisomerases or disruption of cell wall synthesis.

Anticancer Therapeutics

Recent studies indicate that benzimidazole-2-thiol derivatives can inhibit Dihydrofolate Reductase (DHFR) , a critical enzyme for DNA synthesis, similar to methotrexate. The 6-chloro substituent enhances lipophilicity, improving cellular uptake compared to the non-halogenated parent compound.

Industrial Corrosion Inhibition

The compound is utilized to protect copper surfaces in acidic media. The sulfur and nitrogen atoms form coordinate covalent bonds with Cu(II) ions, creating a polymeric protective film that prevents oxidative dissolution.

Safety & Handling (MSDS Summary)

Signal Word: WARNING / DANGER

| Hazard Class | Code | Description |

| Acute Toxicity | H301 | Toxic if swallowed. |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

Handling Protocols:

-

PPE: Nitrile gloves, safety goggles, and N95/P100 respirator are mandatory.

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation to the disulfide dimer.

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to Sulfur and Chlorine content).

References

-

Synthesis & Properties: ChemBK. (2024). "6-chloro-1H-benzimidazole-2-thiol - Physico-chemical Properties."

-

Tautomerism Studies: MDPI. (2015). "Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions."

-

Antimicrobial Applications: Royal Society of Chemistry (RSC). (2022). "Design, synthesis, bio-evaluation... of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives."

-

Safety Data: Sigma-Aldrich. (2025). "Safety Data Sheet: 6-Chloro-1H-benzo[d]imidazole-2-thiol."

-

Corrosion Inhibition Mechanisms: PubChem. (2025). "5-Chloro-2-mercaptobenzimidazole Compound Summary."

Technical Guide: Solubility Profile and Solvent Selection for 5-Chloro-2-mercaptobenzimidazole (CMBI)

This technical guide details the solubility profile, solvent selection criteria, and thermodynamic considerations for 5-chloro-2-mercaptobenzimidazole (CMBI), often referred to tautomerically as the 6-chloro isomer.

Executive Summary

5-Chloro-2-mercaptobenzimidazole (CMBI) is a critical heterocyclic building block used in the synthesis of antivirals, rubber antioxidants, and corrosion inhibitors. Its utility is defined by its solubility behavior, which is governed by a tautomeric equilibrium between the thione and thiol forms. While highly soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in alcohols (Ethanol, Methanol), it remains practically insoluble in water.[1] This guide provides a validated framework for solvent selection during synthesis, purification (recrystallization), and analytical characterization.[1]

Chemical Identity & Tautomeric Equilibrium

Understanding the solubility of CMBI requires recognizing its dynamic structure. In solution, CMBI exists in equilibrium between the thione (1,3-dihydro) and thiol (S-H) forms. This equilibrium is solvent-dependent: polar solvents stabilize the thione form, while the thiol form is often the reactive species in S-alkylation.

Tautomeric Shift Diagram

The following diagram illustrates the structural shift that dictates polarity and solubility. Note that due to the N-H migration, the 5-chloro and 6-chloro positions are chemically equivalent in the unsubstituted tautomer.

Figure 1: Tautomeric equilibrium of CMBI. In solution, the "5-chloro" and "6-chloro" designations refer to the same equilibrating entity.

Solubility Profile

The following data aggregates experimental observations and standard synthesis protocols. CMBI exhibits a "like-dissolves-like" behavior typical of polar heterocyclic compounds.

Qualitative Solubility Table

| Solvent Class | Specific Solvent | Solubility Rating | Operational Notes |

| Polar Aprotic | DMSO | High (>50 mg/mL) | Preferred for NMR and stock solutions. |

| Polar Aprotic | DMF | High | Used for S-alkylation reactions; difficult to remove. |

| Alcohol | Ethanol | Moderate | Standard Recrystallization Solvent. Soluble at boiling point; crystallizes upon cooling. |

| Alcohol | Methanol | Moderate | Good for HPLC mobile phases; higher volatility than ethanol. |

| Ketone | Acetone | Moderate/Good | Suitable for rapid dissolution; less effective for crystallization due to fast evaporation. |

| Chlorinated | DCM | Low/Moderate | Soluble enough for extraction but poor for bulk dissolution. |

| Aqueous | Water | Insoluble | < 0.1 mg/mL at neutral pH. |

| Aqueous Base | NaOH (1M) | High | Dissolves by deprotonation (formation of thiolate salt). |

Thermodynamic Parameters (Proxy Analysis)

While specific thermodynamic parameters (Enthalpy of dissolution,

-

Dissolution Behavior: Endothermic (

). Solubility increases significantly with temperature. -

Apelblat Equation Fit: The solubility curve follows the modified Apelblat equation, indicating a non-ideal solution behavior driven by hydrogen bonding in alcoholic solvents.

Experimental Protocols

Protocol A: Recrystallization (Purification)

The purity of CMBI is critical for its use as a corrosion inhibitor or pharmaceutical intermediate. The standard method utilizes the temperature-dependent solubility in ethanol.

Objective: Purify crude CMBI to >98% purity.

-

Preparation: Place crude CMBI (e.g., 5.0 g) in a round-bottom flask equipped with a reflux condenser.

-

Dissolution: Add Ethanol (95%) slowly through the top of the condenser while heating the flask to a gentle boil.

-

Metric: Use approximately 15-20 mL of ethanol per gram of solid.

-

Caution: Do not add excess solvent; stop immediately when the solid dissolves.

-

-

Filtration (Hot): If insoluble particles (charcoal/dust) remain, filter the hot solution rapidly through a pre-heated fluted filter paper or a heated glass frit.

-

Crystallization: Remove heat and allow the flask to cool slowly to room temperature on a cork ring (insulation).

-

Optimization: Once at room temperature, place in an ice bath (0-4°C) for 1 hour to maximize yield.

-

-

Collection: Filter the crystals using vacuum filtration (Buchner funnel). Wash the cake with cold ethanol (-20°C).

-

Drying: Dry in a vacuum oven at 50°C for 4 hours to remove residual solvent.

Protocol B: Thermodynamic Solubility Determination

For formulation scientists requiring exact mole fraction data, use the Shake-Flask Method .

Figure 2: Workflow for determining exact solubility values.

Analytical Conditions (HPLC):

-

Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).[1]

-

Mobile Phase: Methanol : Water (0.1% Formic Acid) [60:40 v/v].

-

Detection: UV at 305 nm (Characteristic absorption of the benzimidazole ring).

Solvent Selection Decision Tree

Select the appropriate solvent based on your operational goal.

Figure 3: Decision matrix for solvent selection.

Safety & Handling

-

Toxicity: CMBI is classified as Toxic if swallowed (H301) and causes skin irritation (H315).[2]

-

Handling: Always handle in a fume hood, especially when heating solvents like ethanol or DMF.

-

Waste: Solutions containing CMBI must be disposed of as halogenated organic waste.

References

-

Thermo Scientific Chemicals. 5-Chloro-2-mercaptobenzimidazole, 98% Product Specification. Retrieved from

-

PubChem. 2-Benzimidazolinethione, 5-chloro- (Compound Summary). National Library of Medicine. Retrieved from

-

Wang, J., et al. (2019). "Solubility Determination and Thermodynamic Modeling of 2-Mercaptobenzimidazole in 12 Solvents". Journal of Chemical & Engineering Data. (Referenced for thermodynamic proxy data of the parent compound). Retrieved from

-

BenchChem. Recrystallization solvent for 6-Chlorobenzoxazole-2(3H)-thione. (Comparative heterocyclic solubility data). Retrieved from

-

Orient Journal of Chemistry. Novel and Improved Method for the Synthesis of 2-Mercaptobenzimidazole Derivatives. (Describes recrystallization of 5-chloro derivative from ethanol). Retrieved from

Sources

The Tautomeric Dichotomy of 6-Chloro-1H-benzimidazole-2-thiol: A Technical Guide to Thione-Thiol Equilibria

Executive Summary

For researchers and drug development professionals, the accurate structural characterization of heterocyclic pharmacophores is a critical prerequisite for rational drug design. 6-chloro-1H-benzimidazole-2-thiol is a privileged scaffold in medicinal chemistry, but its nomenclature masks a complex physicochemical reality: it exists in a dynamic tautomeric equilibrium between its thiol (mercapto) and thione (thioamide) forms. This whitepaper provides an in-depth mechanistic analysis of this annular tautomerism, detailing the thermodynamic drivers, phase-dependent behaviors, and the self-validating experimental protocols required to definitively elucidate its structure in both solid and solution states.

Mechanistic Drivers of Tautomerism

The tautomerism of 6-chloro-1H-benzimidazole-2-thiol is governed by a delicate balance of intrinsic thermodynamics, electronic substituent effects, and external solvation forces.

Thermodynamic Stability and DFT Insights

Density Functional Theory (DFT) calculations provide a foundational understanding of the intrinsic stability of these tautomers. In the gas phase and solid state, the thione form is significantly more stable than the thiol tautomer, with a calculated Gibbs free energy difference (ΔG) of approximately 51–55 kJ mol⁻¹[1]. This stability is driven by the preservation of the aromaticity in the benzene ring while localizing the double bond exocyclically (C=S), which facilitates highly stable intermolecular hydrogen-bonded dimers (N-H···S=C). Interestingly, the energy barrier for the prototropic shift between the two annular nitrogen atoms (N1 and N3) in the thiol form is exceptionally low (< 0.5 kJ mol⁻¹)[1], resulting in rapid annular tautomerism.

The 6-Chloro Electronic Effect

The introduction of a chlorine atom at the 6-position breaks the symmetry of the benzimidazole core. Chlorine exerts a strong electron-withdrawing inductive effect (-I), which subtly pulls electron density away from the imidazole ring. This effect increases the acidity of the N-H proton in the thione form. Consequently, in the presence of strong hydrogen-bond accepting solvents, this heightened acidity lowers the activation energy required for the proton to migrate to the exocyclic sulfur atom, thereby facilitating the shift toward the thiol form.

Fig 1. Thermodynamic drivers of the thione-thiol tautomeric equilibrium in benzimidazoles.

Phase-Dependent Tautomeric Behavior

The physical state of the compound dictates which tautomer dominates, a phenomenon that frequently confounds analytical characterization if not properly controlled.

-

Solid-State Dominance: In the crystalline form, X-ray crystallography and solid-state NMR consistently reveal that the thione form is the predominant tautomer [2],[3]. The crystal lattice is stabilized by rigid N-H···S=C hydrogen bonds, which lock the proton onto the nitrogen atom.

-

Solution-State Dynamics: Dissolution in polar aprotic solvents disrupts the crystalline hydrogen-bond network. While non-polar solvents generally maintain the thione form, high-dielectric, hydrogen-bond accepting solvents like DMSO-d₆ can invert the equilibrium. Spectroscopic data indicates that while the thione tautomer dominates the solid state, the thiol form can become the preferred species in DMSO solutions for certain derivatives.

Self-Validating Experimental Protocols

To prevent mischaracterization during drug development, analytical workflows must be phase-specific and self-validating. The following protocols are engineered to establish causality between the experimental conditions and the observed tautomer.

Protocol A: Solid-State Elucidation via FT-IR & XRD

Objective: Confirm the dominance of the thione tautomer in the crystalline lattice. Causality: By isolating the compound in an anhydrous, solid matrix, we eliminate solvent-induced proton exchange, allowing direct observation of the thermodynamically stable lattice configuration.

Step-by-Step Methodology:

-

Crystallization: Dissolve the synthesized 6-chloro-1H-benzimidazole-2-thiol in a boiling ethanol/water mixture. Allow to cool at 1 °C/hour. Rationale: Slow cooling of a protic solvent mixture facilitates the thermodynamic formation of the most stable hydrogen-bonded network (thione form).

-

FT-IR Sample Preparation: Grind 2 mg of the crystallized compound with 198 mg of anhydrous KBr. Press into a translucent pellet at 10,000 psi. Rationale: Anhydrous KBr prevents ambient water O-H stretches from masking the critical N-H stretch region (3100–3200 cm⁻¹).

-

Spectral Acquisition & Validation: Scan from 4000 to 400 cm⁻¹. The protocol is self-validating if the C=S stretch is distinctly observed at ~1180–1200 cm⁻¹ and the S-H stretch (~2550 cm⁻¹) is completely absent.

-

X-Ray Diffraction (XRD): Mount a single crystal on a diffractometer. Measure the C2-S bond length. Validation: A length of ~1.68–1.70 Å confirms a C=S double bond (thione), whereas ~1.74–1.76 Å would indicate a C-S single bond (thiol)[2].

Protocol B: Solution-State Dynamics via Multinuclear NMR

Objective: Quantify the tautomeric equilibrium shift in polar aprotic solvents. Causality: DMSO-d₆ acts as a strong hydrogen bond acceptor, stabilizing the S-H proton and slowing down the prototropic exchange rate sufficiently to observe distinct nuclear environments on the NMR timescale.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆. Rationale: DMSO-d₆ provides the high dielectric constant needed to stabilize polar tautomers and lacks exchangeable protons that would obliterate the N-H/S-H signals.

-

¹H NMR Acquisition: Acquire spectra at 298 K (400 MHz or higher). Validation: The chemical shift directly identifies proton localization. Look for a broad singlet at ~12.0–12.5 ppm (indicating N-H of the thione) or a signal at ~3.5–4.0 ppm (indicating S-H of the thiol).

-

¹³C NMR Acquisition: Acquire with complete proton decoupling. Validation: The C2 carbon shift is the ultimate diagnostic tool. A shift at ~168–170 ppm confirms the thione (C=S), while a shift at ~140–150 ppm indicates the thiol (C-S)[3].

Fig 2. Self-validating experimental workflow for phase-dependent tautomer characterization.

Quantitative Data Synthesis

To facilitate rapid spectral interpretation during drug development, the expected diagnostic parameters for both tautomeric forms are synthesized in the table below.

| Analytical Parameter | Thione Tautomer (Expected) | Thiol Tautomer (Expected) | Diagnostic Significance |

| FT-IR: S-H Stretch | Absent | ~2500 – 2600 cm⁻¹ | Direct confirmation of thiol presence |

| FT-IR: C=S Stretch | ~1180 – 1200 cm⁻¹ | Absent | Direct confirmation of thione presence |

| ¹H NMR (DMSO-d₆) | ~12.0 – 12.5 ppm (br s, NH) | ~3.5 – 4.0 ppm (s, SH) | Identifies proton localization |

| ¹³C NMR (C2 Shift) | ~168 – 170 ppm | ~140 – 150 ppm | Distinguishes C=S vs C-S hybridization |

| XRD: C2-S Bond Length | ~1.68 – 1.70 Å | ~1.74 – 1.76 Å | Crystallographic validation of bond order |

| DFT: Relative ΔG | 0 kJ/mol (Reference) | +51 to +55 kJ/mol | Thermodynamic stability in solid/gas phase |

Conclusion

The structural assignment of 6-chloro-1H-benzimidazole-2-thiol cannot be generalized from its nomenclature. While the thione form is thermodynamically favored and dominates the solid state, the electron-withdrawing nature of the 6-chloro substituent sensitizes the molecule to solvent-induced tautomerization. By employing the phase-specific, self-validating protocols outlined in this guide—anchored by ¹³C NMR and FT-IR—researchers can accurately map the tautomeric landscape of this critical pharmacophore, ensuring high-fidelity data for downstream drug design and target binding simulations.

References

-

benzimidazole derivative compound: Topics by Science.gov Source: science.gov URL: Citation Index:[1]

-

Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions Source: PMC (nih.gov) URL: Citation Index:[2]

-

SYNTHESIS OF NEW TRIAZOLE AND THIADIAZOLE DERIVATIVES OF THE N,N'-DISUBSTITUTED BENZIMIDAZOLE-2-THIONE AND EVALUATION OF THEIR ANTITUMOR POTENTIAL Source: uctm.edu URL: Citation Index:

-

13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion Source: PMC (nih.gov) URL: Citation Index:[3]

Sources

- 1. benzimidazole derivative compound: Topics by Science.gov [science.gov]

- 2. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity of 6-Chloro-1H-Benzimidazole-2-Thiol Derivatives

Executive Summary: The Privileged Scaffold

The benzimidazole moiety is a "privileged scaffold" in medicinal chemistry, capable of interacting with a diverse array of biological targets. Within this family, 6-chloro-1H-benzimidazole-2-thiol (and its S-substituted derivatives) represents a high-value pharmacophore. The synergistic combination of the lipophilic, electron-withdrawing chlorine atom at the C-6 position and the nucleophilic thione/thiol group at the C-2 position creates a versatile platform for drug design.

This guide provides a technical deep-dive into the biological profile of these derivatives, focusing on their dual-action potential as antimicrobial and anticancer agents.[1][2][3] It synthesizes structure-activity relationships (SAR), elucidates molecular mechanisms (DHFR/VEGFR-2 inhibition), and provides validated experimental protocols for synthesis and bioassay.

Chemical Foundation & Synthesis

To understand the biological activity, one must first master the structural dynamics. The core molecule exists in a tautomeric equilibrium between the thione (1H-benzo[d]imidazole-2(3H)-thione) and thiol (1H-benzo[d]imidazole-2-thiol) forms. In solution, the thione form generally predominates, but S-alkylation locks the molecule into the thiol structure, significantly altering its pharmacokinetics.

General Synthesis Workflow

The synthesis of the parent core typically involves the cyclocondensation of 4-chloro-1,2-phenylenediamine with a thiocarbonyl source (Carbon disulfide or Potassium ethyl xanthate).

Figure 1: General synthetic pathway for the production of the 6-chloro-2-thiol benzimidazole core and subsequent derivatization.

Pharmacological Profile[4][5][6][7][8][9]

Antimicrobial Activity

The 6-chloro derivatives exhibit broad-spectrum activity, often outperforming non-chlorinated analogs. The lipophilicity introduced by the chlorine atom facilitates penetration through the lipid bilayers of bacterial cell membranes.

-

Target Organisms: Staphylococcus aureus (MRSA/MSSA), Escherichia coli, Pseudomonas aeruginosa, Candida albicans.

-

Potency: Selected S-substituted derivatives (e.g., S-benzyl or S-phenacyl) have demonstrated MIC values in the range of 2–16 µg/mL , comparable to Ciprofloxacin.

Anticancer Activity

Recent studies have repositioned these compounds as potent anticancer agents.[3] The mechanism is often multi-targeted, reducing the likelihood of drug resistance.

-

Cell Lines: A-549 (Lung), MCF-7 (Breast), HeLa (Cervical).

-

IC50 Values: Potent derivatives show IC50 values between 1.84 µM and 10.28 µM , approaching the efficacy of Paclitaxel.[4][5][6]

Quantitative Data Summary:

| Compound Class | Substitution (R) | Target | Activity Metric | Ref |

| 6-Cl-2-thiol | S-Benzyl | S. aureus | MIC: 4 µg/mL | [1] |

| 6-Cl-2-thiol | S-(4-NO2-benzyl) | E. coli | MIC: 8 µg/mL | [1] |

| 6-Cl-2-thiol | N-Methyl, S-Alkyl | MCF-7 (Breast Ca) | IC50: 2.1 µM | [2] |

| Standard | Ciprofloxacin | S. aureus | MIC: 0.5-1 µg/mL | - |

Mechanism of Action (MOA)

The biological efficacy of 6-chloro-1H-benzimidazole-2-thiol derivatives is not accidental; it is driven by specific molecular interactions.

-

DHFR Inhibition: The benzimidazole core mimics the purine structure of biological nucleotides, allowing it to competitively inhibit Dihydrofolate Reductase (DHFR). This halts DNA synthesis in rapidly dividing cells (bacteria and cancer).

-

VEGFR-2 Inhibition: In cancer models, these derivatives dock into the ATP-binding pocket of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), inhibiting angiogenesis.

-

Membrane Disruption: The thiol/thione group can interact with membrane proteins and thiols, while the 6-chloro group enhances lipophilic transport.

Figure 2: Multi-target Mechanism of Action (MOA) showing pathways leading to apoptosis in pathogenic and neoplastic cells.

Structure-Activity Relationship (SAR)

Optimization of the 6-chloro-1H-benzimidazole-2-thiol scaffold relies on precise modifications at three key positions.

Figure 3: SAR Map highlighting the functional contribution of specific substitutions on the benzimidazole core.

Experimental Protocols

Protocol A: Synthesis of 6-Chloro-1H-benzimidazole-2-thiol

Objective: To synthesize the parent scaffold with >95% purity.

Reagents:

-

4-Chloro-1,2-phenylenediamine (10 mmol)

-

Carbon disulfide (CS2) (12 mmol) or Potassium Ethyl Xanthate (12 mmol)

-

Potassium Hydroxide (KOH)

-

Ethanol (95%)

Methodology:

-

Dissolution: Dissolve 4-chloro-1,2-phenylenediamine (1.42 g) and KOH (0.6 g) in a mixture of ethanol (20 mL) and water (3 mL).

-

Addition: Slowly add Carbon Disulfide (0.9 mL) to the mixture with constant stirring.

-

Reflux: Heat the reaction mixture under reflux at 80°C for 3–4 hours. Monitor progress via TLC (Ethyl acetate:Hexane 1:3).

-

Work-up: Cool the mixture to room temperature. Add activated charcoal (0.1 g) and reflux for 10 mins, then filter hot to remove colored impurities.

-

Precipitation: Dilute the filtrate with warm water (20 mL) and acidify with dilute Acetic Acid (pH ~5-6) to precipitate the product.

-

Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

-

Expected Yield: 75-85%

-

Melting Point: >300°C

-

Protocol B: In Vitro Antimicrobial Assay (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC).

Methodology:

-

Preparation: Dissolve test compounds in DMSO (1 mg/mL stock).

-

Inoculum: Prepare bacterial suspension (e.g., S. aureus ATCC 25923) adjusted to 0.5 McFarland standard.

-

Dilution: In a 96-well plate, perform serial 2-fold dilutions of the test compound in Mueller-Hinton Broth (MHB).

-

Incubation: Add 10 µL of bacterial suspension to each well. Incubate at 37°C for 24 hours.

-

Readout: MIC is the lowest concentration with no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = No growth, Pink = Growth).

Future Outlook

The 6-chloro-1H-benzimidazole-2-thiol scaffold is evolving from a simple antimicrobial agent to a sophisticated multi-targeted anticancer candidate. Future development should focus on:

-

Co-crystallization: Obtaining X-ray crystal structures of derivatives bound to DHFR or VEGFR-2 to enable structure-based drug design (SBDD).

-

Hybrid Molecules: Conjugating the 2-thiol group with other pharmacophores (e.g., triazoles, quinolines) to create "hybrid drugs" that overcome resistance mechanisms.

-

Nano-formulation: Improving the aqueous solubility of the highly lipophilic 6-chloro derivatives using liposomal delivery systems.

References

-

Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents Source: RSC Advances (Royal Society of Chemistry) [Link]

-

Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives Source: Molecules (MDPI) [Link]

-

Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) Source: RSC Medicinal Chemistry [Link]

-

Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions Source: Crystals (MDPI) [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Technical Guide: Acidity & pKa Profile of 6-chloro-1H-benzimidazole-2-thiol

The following technical guide provides an in-depth analysis of the acidity and pKa values of 6-chloro-1H-benzimidazole-2-thiol, designed for researchers in medicinal chemistry and materials science.

Executive Summary

6-chloro-1H-benzimidazole-2-thiol (also designated as 5-chloro-2-mercaptobenzimidazole, CAS: 25369-78-2) is a functionalized heterocycle critical to drug discovery and corrosion inhibition. Its physicochemical behavior is governed by a complex thiol-thione tautomeric equilibrium that dictates its ionization states. Understanding the specific pKa values of this compound is essential for predicting:

-

Bioavailability: Solubility and membrane permeability at physiological pH.

-

Reactivity: Nucleophilicity ratios between Nitrogen and Sulfur atoms (Regioselectivity).

-

Binding Affinity: Interaction with metallo-enzymes and receptor pockets.

This guide synthesizes experimental data and theoretical models to define the acidity profile of the compound, providing actionable protocols for laboratory verification.

Structural Dynamics & Tautomerism

Before analyzing pKa values, one must define the protonation sites. The compound exists in a dynamic equilibrium between the thione (1,3-dihydro-2H-benzimidazole-2-thione) and thiol (1H-benzimidazole-2-thiol) forms.

Tautomeric Dominance

Spectroscopic evidence (NMR, X-ray crystallography) confirms that the thione form is the predominant tautomer in both the solid state and polar solvents. The resonance energy of the thioamide moiety stabilizes this form, despite the "thiol" nomenclature often used in commerce.

-

Thione Form (Major): Proton on Nitrogen (NH). The C=S bond is shorter (approx. 1.69 Å).

-

Thiol Form (Minor): Proton on Sulfur (SH). The C-S bond is longer (single bond character).

The chlorine substituent at the 5/6-position exerts an electron-withdrawing inductive effect (-I) , which reduces the electron density of the imidazole ring, thereby increasing the acidity of the NH protons compared to the unsubstituted parent molecule.

Visualization: Tautomerism & Ionization Pathways

The following diagram illustrates the equilibrium and ionization states.

Figure 1: Tautomeric equilibrium and ionization pathways of 6-chloro-1H-benzimidazole-2-thiol.

Quantitative Acidity Profile (pKa Data)

The acidity of 6-chloro-1H-benzimidazole-2-thiol is characterized by two ionization constants:

-

pKa1 (Basic): Protonation of the neutral imidazole nitrogen to form the cation.

-

pKa2 (Acidic): Deprotonation of the cyclic nitrogen (thione form) or thiol group to form the anion.

Comparative pKa Table

The values below compare the 6-chloro derivative with the unsubstituted parent to highlight the substituent effect.

| Compound | pKa1 (Basic) | pKa2 (Acidic) | Electronic Effect |

| Benzimidazole (Ref) | 5.56 | 12.80 | Standard |

| 2-Mercaptobenzimidazole | 5.78 (Exp) | 10.24 (Exp) | Thione stabilizes anion |

| 6-Chloro-1H-benzimidazole-2-thiol | 4.8 - 5.1 (Est) | 9.71 ± 0.30 (Pred) | -I Effect of Chlorine |

Data Interpretation:

-

Acidic Shift: The chlorine atom withdraws electron density, stabilizing the negative charge on the anion (M-). This lowers the pKa2 from ~10.2 to ~9.7, making the chloro-derivative a stronger acid than the parent.

-

Basic Shift: The same electron-withdrawing effect destabilizes the positive charge on the cation (MH+). This lowers the pKa1 from ~5.8 to ~5.0, making the chloro-derivative a weaker base.

Note on Literature Discrepancies: You may encounter sources citing a pKa of ~5.8 for 2-mercaptobenzimidazole without specifying the ionization step. In most rigorous physical chemistry contexts, this refers to the protonation (basic pKa) or the acidity of the conjugate acid. The deprotonation of the neutral molecule occurs at pH ~10.

Experimental Methodologies

To empirically determine the precise pKa values in your specific solvent system (e.g., DMSO/Water mixtures for drug formulation), use the following self-validating protocols.

Method A: Potentiometric Titration (Gold Standard)

Best for determining pKa values in the range of 2–12 when solubility allows.

Protocol:

-

Preparation: Dissolve 0.05 mmol of 6-chloro-1H-benzimidazole-2-thiol in 50 mL of 0.1 M KCl (ionic strength adjustor). Note: If water solubility is poor, use a co-solvent (e.g., 30% Methanol) and apply the Yasuda-Shedlovsky extrapolation to determining aqueous pKa.

-

Titrant: Carbonate-free 0.1 M NaOH (standardized).

-

Execution:

-

Purge solution with N2 gas to remove CO2.

-

Titrate slowly (0.05 mL increments) monitoring pH.

-

Perform a blank titration with solvent only.

-

-

Analysis: Plot pH vs. Volume of NaOH. Use the Gran Plot method to identify the equivalence point accurately. The pKa corresponds to the pH at the half-equivalence point.

Method B: UV-Vis Spectrophotometry

Best for sparingly soluble compounds or very low/high pKa values.

Protocol:

-

Stock Solution: Prepare a 100 µM stock of the compound in methanol.

-

Buffer Series: Prepare a series of aqueous buffers ranging from pH 2.0 to pH 12.0 (0.5 pH unit intervals).

-

Measurement:

-

Add 10 µL stock to 1 mL of each buffer.

-

Record UV-Vis spectra (200–400 nm).

-

Observe the bathochromic shift (red shift) of the

as the species transitions from neutral to anionic.

-

-

Calculation: Use the Henderson-Hasselbalch equation rearranged for absorbance:

Where

Visualization: Experimental Workflow

Figure 2: Decision tree for selecting the appropriate pKa determination methodology.

Implications for Drug Development

Solubility & Formulation

At physiological pH (7.4), 6-chloro-1H-benzimidazole-2-thiol exists primarily in its neutral thione form (since 7.4 is between pKa1 ~5.0 and pKa2 ~9.7). This implies:

-

Low Aqueous Solubility: The neutral form is hydrophobic.

-

Formulation Strategy: To solubilize the compound for liquid delivery, the pH must be adjusted > 10 (forming the anion) or < 4 (forming the cation), or cyclodextrins/surfactants must be used.

Regioselective Alkylation

The acidity profile dictates the site of alkylation during synthesis:

-

Basic Conditions (pH > 10): The anion is formed. Alkylation occurs preferentially at the Sulfur atom (S-alkylation) due to the high nucleophilicity of the thiolate anion.

-

Neutral Conditions: Alkylation may compete between N and S, but S-alkylation remains favored in polar aprotic solvents.

Biological Interaction

The thione moiety is a known pharmacophore. The specific pKa ensures that the molecule remains neutral in the blood stream (crossing membranes) but can interact with metal centers (e.g., Zinc in metalloproteases) via the sulfur atom, which may deprotonate upon coordination to the metal.

References

-

ChemBK. (2024). 6-chloro-1H-benzimidazole-2-thiol Physicochemical Properties.Link

-

Jerez, G., et al. (2009). Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis. Journal of Chromatography A. Link

-

Foye, W. O., & Lo, J. R. (1972). Metal-binding abilities of 2-mercaptobenzimidazoles.[1] Journal of Pharmaceutical Sciences.

-

ChemicalBook. (2024). 2-Mercaptobenzimidazole Properties and Safety.[2][3]Link

-

Balakrishnan, S., et al. (2006). Theoretical studies on tautomerism and acidity of 2-mercaptobenzimidazole.[4] Journal of Molecular Structure: THEOCHEM.

Sources

- 1. EP0886806B1 - 2-substituted malondialdehyde compounds as co-developers for black-and-white photothermographic and thermographic elements - Google Patents [patents.google.com]

- 2. 2-メルカプトベンズイミダゾール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2-Mercaptobenzimidazole CAS#: 583-39-1 [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of 6-chloro-1H-benzimidazole-2-thiol

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction: Acknowledging the Benzimidazole Scaffold

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a range of pharmacologically active agents, from proton pump inhibitors to anthelmintics.[1][2] The derivative, 6-chloro-1H-benzimidazole-2-thiol (CAS No: 25369-78-2), is a valuable intermediate in the synthesis of novel therapeutic candidates.[2] Its utility, however, necessitates a comprehensive understanding of its hazard profile to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide moves beyond a simple recitation of Safety Data Sheet (SDS) points to provide a deeper, causal understanding of the hazards associated with this compound and the logic behind the recommended safety protocols. We will dissect the available toxicological data, establish robust handling procedures, and outline validated emergency responses, grounding every recommendation in authoritative data.

Section 1: Chemical and Physical Identity

A precise understanding of a compound's physical properties is the foundation of a thorough risk assessment. These properties dictate its behavior in the laboratory environment, influencing choices in storage, handling, and emergency response.

| Property | Value | Source(s) |

| Chemical Name | 6-chloro-1H-benzimidazole-2-thiol | [3] |

| Synonym(s) | 5-chloro-1,3-dihydro-2H-benzimidazole-2-thione | |

| CAS Number | 25369-78-2 | [3][4] |

| Molecular Formula | C₇H₅ClN₂S | [4] |

| Molecular Weight | 184.65 g/mol | [4] |

| Physical Form | Solid, crystalline powder | [4] |

| Melting Point | 290-292 °C | [4] |

| Solubility | Insoluble in water; Soluble in acids, alkalis, and organic solvents | [4] |

| Storage | Sealed in a dry place, room temperature |

Section 2: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazards. For 6-chloro-1H-benzimidazole-2-thiol, the primary documented hazard is significant eye irritation. However, data from the parent compound, benzimidazole-2-thiol, and structurally related molecules suggest a broader range of potential hazards that must be considered for a complete risk assessment.[5][6]

| GHS Classification | Details | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statements | H319: Causes serious eye irritation. | |

| Precautionary Statements | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Expanded Hazard Profile (Based on Parent/Related Compounds): Prudent laboratory practice dictates that in the absence of comprehensive data for a specific derivative, the hazards of the parent compound should be considered. The SDS for benzimidazole-2-thiol (CAS 583-39-1) indicates a more severe hazard profile.[5][7]

Therefore, a conservative and responsible approach involves treating 6-chloro-1H-benzimidazole-2-thiol as a substance that is toxic if swallowed and an irritant to the skin, eyes, and respiratory system.

Section 3: Toxicological Profile and Mechanistic Insights

The toxicological data for 6-chloro-1H-benzimidazole-2-thiol itself is limited. However, by examining the parent molecule, benzimidazole-2-thiol, we can infer the likely biological impact. The thiol (-SH) and benzimidazole core are known to interact with biological systems.

-

Acute Oral Toxicity: The parent compound, benzimidazole-2-thiol, has a reported oral LD50 in rats of 300 mg/kg, classifying it as "Toxic if swallowed" (GHS Category 3).[5] The observed effects included somnolence, ataxia (loss of coordination), and coma, suggesting potential neurotoxic effects at high doses.[5] The chloro-substituent on the benzene ring may modulate this toxicity, but the conservative assumption is to treat it with high caution regarding ingestion.

-

Dermal and Ocular Irritation: The primary documented hazard for the 6-chloro derivative is serious eye irritation (H319). This is consistent with data for the parent compound, which is a mild skin and eye irritant in rabbit studies.[5] The mechanism likely involves localized chemical reactions with proteins and lipids in the cornea and skin, leading to an inflammatory response.

-

Respiratory Irritation: Inhalation of the dust may cause respiratory tract irritation.[5][8] This is a common hazard for fine organic powders and underscores the critical need for handling within a fume hood or with appropriate respiratory protection.

-

Carcinogenicity and Mutagenicity: For the parent compound, no component is identified as a probable, possible, or confirmed human carcinogen by IARC.[5] Germ cell mutagenicity data is currently unavailable.[5]

Section 4: Risk Management and Safe Handling Protocols

A self-validating safety protocol is one where the procedures inherently mitigate the known and inferred hazards. The following workflow is designed to minimize exposure through all potential routes.

Experimental Workflow: Safe Handling Protocol

Caption: Safe Handling Workflow for 6-chloro-1H-benzimidazole-2-thiol.

Detailed Protocol Steps:

-

Engineering Controls: All manipulations that could generate dust (e.g., weighing, transferring) must be performed inside a certified chemical fume hood to prevent inhalation.[8][9]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory due to the H319 classification.[5] Standard safety glasses are insufficient.

-

Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[5][6]

-

Body Protection: A full-length laboratory coat is required. A chemically resistant apron is recommended for larger quantities.[5]

-

-

Hygiene Practices:

-

Storage: Store in a tightly closed container in a dry, well-ventilated area, segregated from strong oxidizing agents and strong bases.[5][9]

Section 5: Emergency Procedures

Rapid and correct response to an exposure or spill is critical. The following decision tree and protocols are based on standard emergency procedures.[5][6][13]

Emergency Response Decision Tree

Sources

- 1. 1H-Benzimidazole-2-thiol | LGC Standards [lgcstandards.com]

- 2. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. 6-Chloro-1H-benzo[d]imidazole-2-thiol | 25369-78-2 [sigmaaldrich.com]

- 4. chembk.com [chembk.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. fishersci.com [fishersci.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. pfaltzandbauer.com [pfaltzandbauer.com]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

- 11. download.basf.com [download.basf.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

Methodological & Application

Application Notes and Protocols: Microwave-Assisted Synthesis of 5-Chloro-2-Mercaptobenzimidazole Derivatives

Introduction: Accelerating Medicinal Chemistry with Microwave Synthesis

In the landscape of modern drug discovery and development, the benzimidazole scaffold is a cornerstone, integral to a multitude of therapeutic agents.[1] Among its many derivatives, 5-chloro-2-mercaptobenzimidazole stands out as a versatile intermediate with significant potential in the synthesis of compounds exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] The incorporation of a chlorine atom at the 5-position and a mercapto group at the 2-position of the benzimidazole ring system provides crucial handles for further chemical modification, allowing for the generation of diverse molecular libraries for biological screening.

Traditionally, the synthesis of these compounds has relied on conventional heating methods, which often necessitate long reaction times, high temperatures, and the use of large volumes of solvents. These factors not only impact the efficiency of the synthesis but also raise environmental concerns. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and green alternative, offering numerous advantages over conventional heating.[4][5][6][7] By directly and efficiently heating the reaction mixture through dielectric polarization, microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while simultaneously improving product yields and purity.[5][6][7] This application note provides a detailed protocol for the rapid and efficient synthesis of 5-chloro-2-mercaptobenzimidazole derivatives using microwave irradiation, a technique that aligns with the principles of green chemistry by reducing energy consumption and waste.[4][5][7]

The Rationale Behind Microwave-Assisted Synthesis

The acceleration of chemical reactions under microwave irradiation stems from the ability of polar molecules and ions within the reaction mixture to align with the rapidly oscillating electric field of the microwaves. This rapid reorientation generates heat efficiently and uniformly throughout the sample, a stark contrast to the often-uneven heat transfer seen with conventional oil baths.[5][6] This targeted heating can lead to thermal and non-thermal microwave effects that collectively enhance reaction rates. For the synthesis of 5-chloro-2-mercaptobenzimidazole derivatives, this translates to a more energy-efficient and time-saving process, which is highly desirable in a research and development setting.[6][7]

Experimental Workflow

The following diagram outlines the general workflow for the microwave-assisted synthesis of 5-chloro-2-mercaptobenzimidazole derivatives.

Caption: A generalized workflow for the synthesis of 5-chloro-2-mercaptobenzimidazole derivatives.

Detailed Synthesis Protocol

This protocol details the synthesis of 5-chloro-2-mercaptobenzimidazole from 4-chloro-o-phenylenediamine and carbon disulfide.

Materials:

-

4-chloro-o-phenylenediamine (1.0 equiv.)

-

Carbon disulfide (1.2 equiv.)

-

Potassium hydroxide (1.2 equiv.)

-

Ethanol (95%)

-

Water

-

Glacial acetic acid

-

Activated charcoal

-

Microwave synthesis vials (10 mL) with snap caps and septa

-

Microwave synthesizer

-

Standard laboratory glassware

-

Filtration apparatus (Büchner funnel, filter paper)

-

Magnetic stirrer and stir bars

Procedure:

-

Reactant Preparation: In a 10 mL microwave synthesis vial equipped with a magnetic stir bar, combine 4-chloro-o-phenylenediamine (e.g., 1.42 g, 10 mmol), potassium hydroxide (e.g., 0.67 g, 12 mmol), 95% ethanol (5 mL), and water (1 mL).

-

Addition of Carbon Disulfide: To the stirred mixture, carefully add carbon disulfide (e.g., 0.91 g, 12 mmol) dropwise at room temperature.

-

Microwave Irradiation: Securely cap the vial and place it in the cavity of the microwave synthesizer. Irradiate the reaction mixture at a constant power (e.g., 100-150 W) and a set temperature of 120°C for 5-10 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Decolorization: After irradiation, allow the reaction mixture to cool to room temperature. Add a small amount of activated charcoal to the mixture and gently heat it to a boil for a few minutes to decolorize the solution.

-

Precipitation: Filter the hot solution to remove the charcoal. Heat the filtrate and add warm water (approximately 5 mL). Acidify the filtrate with glacial acetic acid with constant stirring until the product precipitates completely.

-

Isolation and Purification: Cool the mixture in an ice bath to complete the crystallization. Collect the solid product by vacuum filtration, wash it with cold water, and dry it. The crude product can be further purified by recrystallization from an ethanol-water mixture.

Expected Results and Characterization

The microwave-assisted synthesis is expected to yield 5-chloro-2-mercaptobenzimidazole in high purity and yield.

| Parameter | Expected Result |

| Yield | > 85% |

| Melting Point | > 250°C |

| Appearance | White to light yellow crystalline powder |

| ¹H NMR (DMSO-d₆, δ ppm) | ~11.83 (s, 1H, NH), ~7.25 (d, 1H, Ar-H), ~7.03 (dd, 1H, Ar-H), ~6.81 (d, 1H, Ar-H) |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~165.24 (C=S), ~146.14, ~140.84, ~135.54, ~123.71, ~109.64, ~101.34 (Aromatic C) |

| MS (m/z) | Calculated for C₇H₅ClN₂S: 183.99; Found: [M]+ at 183.99 |

Note: NMR chemical shifts are approximate and may vary slightly based on solvent and instrument.[8][9]

Reaction Mechanism

The synthesis of 2-mercaptobenzimidazoles proceeds through a cyclocondensation reaction. The proposed mechanism is outlined below.

Caption: Proposed mechanism for the formation of 5-chloro-2-mercaptobenzimidazole.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction | Increase microwave irradiation time or temperature. Ensure proper sealing of the reaction vial to prevent loss of volatile reactants. |

| Improper work-up | Ensure complete precipitation by adjusting the pH carefully with acetic acid and allowing sufficient time for crystallization at low temperature. | |

| Product Impurity | Side reactions | Optimize reaction conditions (time, temperature) to minimize byproduct formation. Ensure efficient purification by recrystallization. |

| Incomplete removal of charcoal | Use a finer grade of filter paper or a double layer during hot filtration. | |

| Reaction does not start | Insufficient heating | Check the microwave power settings. Ensure the solvent system is polar enough to absorb microwave energy effectively. |

Conclusion

The microwave-assisted synthesis of 5-chloro-2-mercaptobenzimidazole derivatives offers a significant improvement over conventional methods, providing a rapid, efficient, and environmentally friendlier route to these valuable compounds.[4][5][7] This protocol provides a robust starting point for researchers and scientists in drug development, enabling the accelerated synthesis of novel benzimidazole-based molecules for further investigation. The principles and techniques described herein can be adapted for the synthesis of a wide range of related heterocyclic compounds, highlighting the broad applicability of microwave technology in modern organic synthesis.

References

-

Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). ResearchGate. [Link]

-

Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI. [Link]

-

Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A. [Link]

-

Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science. [Link]

-

Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives. (2013). Al-Nahrain Journal of Science. [Link]

-

Microwave Assisted Organic Synthesis (MAOS). Solid supported reaction. [Link]

-

Novel and Improved Method for the Synthesis of 2-Mercaptobenzimidazole Derivatives. (2016). Oriental Journal of Chemistry. [Link]

-

Synthesis and antimicrobial screening of 2-mercaptobenzimidazole derivatives. (2011). Der Pharma Chemica. [Link]

-

Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives. (2025). Al-Nahrain Journal of Science. [Link]

-

Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives. (2021). ResearchGate. [Link]

-

5-Chloro-2-Mercaptobenzimidazole: A Versatile Research Compound. Auteure. [Link]

-

Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. (2005). Asian Journal of Chemistry. [Link]

-

Microwave-assisted Synthesis of Benzimidazole Derivatives: A Green and Effective Approach. (2025). ResearchGate. [Link]

-

A Sustainable Microwave Protocol for the Synthesis of Benzimidazole Scaffolds. (2025). Research Square. [Link]

-

Microwave-assisted synthesis of new benzimidazole derivatives with lipase inhibition activity. (2013). Taylor & Francis Online. [Link]

-

Highly efficient synthesis of benzimidazoles using microwave irradiation. (2022). Preprints.org. [Link]

-

Microwave-assisted synthesis of new benzimidazole derivatives with lipase inhibition activity. (2014). Semantic Scholar. [Link]

-

Design, Molecular Docking study, Synthesis, and Preliminary Cytotoxic Evaluation of Some New 5-Methoxy-2-mercaptobenzimidazole Derivatives. (2024). Chemical Review and Letters. [Link]

-

Solid supported synthesis of 2-mercaptobenzimidazole derivatives using microwaves. (2007). ResearchGate. [Link]

-

Designs, synthesis, structural elucidation and antimicrobial evaluation of various derivatives of 2-mercaptobenzimidazole. (2020). International Journal of Medical Research and Health Sciences. [Link]

-

Recent Overview on Synthesis of 2-Mercaptobenzimidazole Derivatives and its Activities. (2022). Journal of Drug Delivery and Therapeutics. [Link]

-

Synthesis and characterization of 2-mercaptobenzimidazole derivatives as potential analgesic agents. (2010). Journal of Chemical and Pharmaceutical Research. [Link]

-

Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Derivatives A Review. (2011). Journal of Chemical and Pharmaceutical Research. [Link]

-

Recent Overview on Synthesis of 2-Mercaptobenzimidazole Derivatives and its Activities. (2025). Journal of Drug Delivery and Therapeutics. [Link]

Sources

- 1. Design, Molecular Docking study, Synthesis, and Preliminary Cytotoxic Evaluation of Some New 5-Methoxy-2-mercaptobenzimidazole Derivatives [chemrevlett.com]

- 2. Pannellum [gis.humboldt.edu]

- 3. jocpr.com [jocpr.com]

- 4. ajgreenchem.com [ajgreenchem.com]

- 5. mdpi.com [mdpi.com]

- 6. ajchem-a.com [ajchem-a.com]

- 7. ijrpas.com [ijrpas.com]

- 8. Novel and Improved Method for the Synthesis of 2-Mercaptobenzimidazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 9. 5-Chloro-2-mercaptobenzimidazole(25369-78-2) 13C NMR spectrum [chemicalbook.com]

Application Note: High-Yield Synthesis of Schiff Base Derivatives from 6-Chloro-1H-benzimidazole-2-thiol

Introduction & Strategic Overview

The benzimidazole scaffold, particularly 6-chloro-1H-benzimidazole-2-thiol, is a privileged structure in medicinal chemistry, serving as a precursor for agents with antimicrobial, antiviral, and anticancer properties. However, the direct synthesis of Schiff bases (imines) from the parent thiol is chemically non-viable due to the lack of a primary exocyclic amine.

To circumvent this, the standard and most robust synthetic strategy involves introducing a hydrazine pharmacophore via a thio-alkyl linker. This transforms the thiol into a nucleophilic hydrazide, which then readily condenses with aldehydes to form acyl hydrazones —functionally equivalent to Schiff bases in this context and widely recognized for their biological efficacy.

Core Reaction Strategy

This protocol details a three-step "Linker-Activation-Condensation" pathway:

-

S-Alkylation: Locking the tautomeric thione into a thioether ester.

-

Hydrazinolysis: Converting the ester to a reactive hydrazide.[1]

-

Condensation: Formation of the target Schiff base (Hydrazone).

Synthetic Pathway Visualization[2]

Figure 1: Step-wise synthetic workflow for generating Schiff base derivatives from 6-chloro-1H-benzimidazole-2-thiol.

Experimental Protocols

Protocol A: Synthesis of the Ester Intermediate

Objective: Selective S-alkylation of the thiol group.

Reaction Type: Nucleophilic Substitution (

| Parameter | Specification |

| Starting Material | 6-Chloro-1H-benzimidazole-2-thiol (1.0 eq) |

| Reagent | Ethyl chloroacetate (1.1 eq) |

| Base | Anhydrous Potassium Carbonate ( |

| Solvent | Dry Acetone (10 mL per mmol substrate) |

| Conditions | Reflux ( |

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-chloro-1H-benzimidazole-2-thiol (10 mmol, 1.84 g) in 100 mL of dry acetone.

-

Activation: Add anhydrous

(15 mmol, 2.07 g) to the solution. Stir at room temperature for 15 minutes to facilitate deprotonation of the thiol. -

Alkylation: Add ethyl chloroacetate (11 mmol, 1.18 mL) dropwise over 10 minutes.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for 6 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into 200 mL of ice-cold water. A precipitate should form immediately.

-

Filter the solid and wash with cold water (

) to remove inorganic salts.

-

-

Purification: Recrystallize from ethanol to yield the ester as a white/off-white solid.

-

Expected Yield: 75–85%

-

Protocol B: Synthesis of the Hydrazide Precursor

Objective: Conversion of the ester to the hydrazide (nucleophile). Reaction Type: Nucleophilic Acyl Substitution.

| Parameter | Specification |

| Starting Material | Ester Intermediate (from Protocol A) (1.0 eq) |

| Reagent | Hydrazine Hydrate (99%) (5.0 eq) |

| Solvent | Absolute Ethanol (10 mL per mmol) |

| Conditions | Reflux ( |

Step-by-Step Procedure:

-

Dissolution: Suspend the ester intermediate (5 mmol) in 50 mL of absolute ethanol.

-

Addition: Add hydrazine hydrate (25 mmol, ~1.25 mL) slowly to the stirring suspension. Note: Use a fume hood; hydrazine is toxic.

-

Reaction: Reflux the mixture for 4–6 hours. The solid will typically dissolve, followed by the precipitation of the hydrazide product as the reaction proceeds.

-

Isolation:

-

Cool the mixture to room temperature and then chill in an ice bath for 30 minutes.

-

Filter the crystals and wash with cold ethanol (

).

-

-

Drying: Dry the product under vacuum.

-

Characterization: IR should show disappearance of the ester C=O (~1735 cm⁻¹) and appearance of amide/hydrazide doublets (~3300, 1660 cm⁻¹).

-

Protocol C: Schiff Base Condensation (Target Synthesis)

Objective: Condensation of the hydrazide with an aromatic aldehyde.[2][3] Reaction Type: Addition-Elimination (Imine formation).

| Parameter | Specification |

| Starting Material | Hydrazide Precursor (from Protocol B) (1.0 eq) |

| Reagent | Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 eq) |

| Catalyst | Glacial Acetic Acid (3–5 drops) |

| Solvent | Absolute Ethanol |

| Conditions | Reflux, 4–8 hours |

Step-by-Step Procedure:

-

Mixture Preparation: In a round-bottom flask, dissolve the hydrazide precursor (1 mmol) and the selected aromatic aldehyde (1 mmol) in 20 mL of absolute ethanol.

-

Catalysis: Add 3–5 drops of glacial acetic acid.

-

Reflux: Heat to reflux for 4–8 hours.

-

Observation: A color change or formation of a heavy precipitate often indicates product formation.

-

-

Workup:

-

Purification: Recrystallize from ethanol or an ethanol/DMF mixture (if solubility is low).

-

Expected Yield: 70–90%

-

Characterization & Validation

To validate the structure of the final Schiff base, look for these diagnostic signals:

| Technique | Diagnostic Signal | Structural Interpretation |

| FT-IR | -NH stretch (Secondary amide) | |

| C=O stretch (Amide I) | ||

| C=N stretch (Imine/Schiff base linkage) | ||

| Singlet, 1H, -CONH- (Hydrazide proton) | ||

| Singlet, 1H, -N=CH- (Azomethine proton) | ||

| Singlet, 2H, -S-CH |

Troubleshooting & Critical Controls

-

Disulfide Formation:

-

Issue: Dimerization of the starting thiol into a disulfide (S-S bond) instead of alkylation.

-

Prevention: Ensure the atmosphere is inert (

) during Protocol A if the thiol is old. Freshly recrystallize the starting thiol if it appears yellow/orange.

-

-

Incomplete Hydrazinolysis:

-

Issue: Ester peak remains in IR.

-

Solution: Hydrazine hydrate must be in excess (at least 5 eq). If the reaction is slow, add 1-2 drops of DMSO to improve solubility of the ester in ethanol.

-

-

Solubility Issues (Schiff Base):

-

Issue: Final product precipitates too quickly, trapping impurities.

-

Solution: Use a mixture of Ethanol:DMF (9:1) for the final condensation to keep intermediates in solution longer, ensuring cleaner crystal growth upon cooling.

-

References

-

Synthesis of 2-Mercaptobenzimidazole Derivatives. Oriental Journal of Chemistry. (2016). Detailed protocols for S-alkylation of benzimidazole-2-thiols.

-

Synthesis and Antimicrobial Activities of Benzimidazole Derivatives. ResearchGate (Life Science Journal). (2013). Describes the Ethyl Chloroacetate -> Hydrazine -> Schiff Base pathway.[1][2][3]

-

Application Notes for Reactions Involving 6-chloro-1,3-benzothiazole-2-thiol. BenchChem. (2025).[2] Analogous chemistry for the benzothiazole scaffold, confirming the utility of the hydrazide intermediate.

-

Novel Acyl Hydrazone Schiff's Bases of Benzimidazole-2-thiol. MedCrave (Journal of Analytical & Pharmaceutical Research). (2021). Specific protocol for the condensation of benzimidazole-2-thio-acetohydrazide with aldehydes.

Sources

High-Yield Synthesis of Antimicrobial Benzimidazole-2-Thione Scaffolds via CS₂ Cyclization

Application Note: AN-BZ-CS2-004

Executive Summary

This application note details the robust synthesis of benzimidazole-2-thione derivatives, a privileged scaffold in medicinal chemistry known for potent antimicrobial, antiviral, and anti-inflammatory properties. Unlike carboxylic acid condensation methods that yield 2-substituted alkyl/aryl benzimidazoles, the carbon disulfide (CS₂) cyclization specifically introduces a sulfur moiety at the C2 position. This thione/thiol functionality is critical for biological activity and serves as a versatile handle for further S-alkylation to generate diverse antimicrobial libraries.

We present two validated protocols: a Conventional Reflux Method for scalability and a Microwave-Assisted Green Method for rapid library generation.

Chemical Mechanism & Rationale

The formation of the benzimidazole-2-thione core proceeds via the nucleophilic attack of o-phenylenediamine (OPD) on the electrophilic carbon of carbon disulfide.

Mechanistic Pathway[1]

-

Nucleophilic Attack: One amino group of the OPD attacks CS₂, forming a dithiocarbamate intermediate.

-

Cyclization: The second amino group attacks the thiocarbonyl carbon, closing the ring.

-

Elimination: Hydrogen sulfide (H₂S) is eliminated, driving the formation of the aromatic system.

-

Tautomerism: The product exists in equilibrium between the thione (C=S) and thiol (C-SH) forms, with the thione tautomer predominating in the solid state and neutral solution.

Mechanistic Visualization[1][2]

Figure 1: Mechanistic pathway for the cyclization of o-phenylenediamine with CS₂.

Safety & Handling: Carbon Disulfide

CRITICAL WARNING: CS₂ is one of the most hazardous common reagents in organic synthesis.

-

Flash Point: -30°C (Extremely Flammable).

-

Autoignition Temperature: 90°C (Can ignite on contact with a hot steam bath or light bulb).

-

Toxicity: Neurotoxic; affects the central nervous system.

-

Odor: Pure CS₂ is sweet/ethereal; commercial grades smell foul (rotten cabbage) due to impurities.

Mandatory Safety Protocol:

-

Ventilation: All operations must occur in a high-efficiency fume hood.

-

No Heat Sources: Use oil baths or heating mantles with digital temperature control. NEVER use a heat gun or open flame near CS₂.

-

Waste Disposal: Quench all CS₂-contaminated glassware and waste with dilute bleach (sodium hypochlorite) to oxidize residual sulfides before disposal.

Experimental Protocols

Method A: Conventional Reflux (Scale-Up Preferred)

Best for: Gram-scale synthesis, high purity requirements.

Reagents:

-

o-Phenylenediamine (10 mmol, 1.08 g)

-

Carbon Disulfide (CS₂) (12 mmol, 0.91 g/0.72 mL)

-

Potassium Hydroxide (KOH) (10 mmol, 0.56 g)[1]

-

Ethanol (95%, 20 mL)

-

Water (10 mL)

Procedure:

-

Dissolution: In a 100 mL round-bottom flask, dissolve KOH in water (5 mL) and ethanol (15 mL). Add o-phenylenediamine and stir until dissolved.

-

Addition: Slowly add CS₂ dropwise to the stirring solution. Caution: Exothermic.

-

Reflux: Attach a reflux condenser and heat the mixture at 70-75°C for 6–8 hours.

-

Checkpoint: Monitor by TLC (Mobile phase: Ethyl Acetate:Hexane 1:1). The starting diamine spot should disappear.

-

-

Workup: Cool the reaction mixture to room temperature. Add activated charcoal (0.1 g), heat briefly, and filter hot to remove colored impurities (optional).

-

Precipitation: Dilute the filtrate with water (20 mL) and acidify with dilute Acetic Acid or 1N HCl to pH 4–5. The product will precipitate as a white/pale yellow solid.

-

Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol.

Typical Yield: 80–90% Melting Point: >300°C (decomposition)

Method B: Microwave-Assisted Synthesis (Green Chemistry)

Best for: Rapid library generation, low solvent usage.

Reagents:

-

o-Phenylenediamine (2 mmol)

-

Carbon Disulfide (2.5 mmol)

-

Solvent: Ethanol (2 mL) or Water (2 mL)

Procedure:

-

Setup: Place reagents in a microwave-safe reaction vial (sealed to prevent CS₂ evaporation).

-

Irradiation: Irradiate at 100–140°C (Power: 150W) for 5–10 minutes.

-

Note: If using a domestic microwave (not recommended for safety), use short bursts (30s) at medium power.

-

-

Workup: Pour the reaction mixture into crushed ice/water.

-

Isolation: Filter the precipitate, wash with cold water, and dry.

Typical Yield: 85–95% Reaction Time: <15 minutes[2][3]

Derivatization: S-Alkylation for Antimicrobial Potency

The benzimidazole-2-thione itself acts as a scaffold. Enhanced antimicrobial activity is often achieved by S-alkylation to form 2-(alkylthio)benzimidazoles .

Protocol:

-

Dissolve Benzimidazole-2-thione (1 mmol) in Ethanol (5 mL) containing KOH (1.1 mmol).

-

Add Alkyl Halide (e.g., Methyl Iodide, Benzyl Chloride) (1.1 mmol).

-

Stir at Room Temperature for 1–3 hours.

-

Precipitate with water; filter and recrystallize.

Antimicrobial Evaluation (MIC Assay)

To validate the biological activity of the synthesized derivatives, perform a Minimum Inhibitory Concentration (MIC) assay.[4]

Workflow Diagram:

Figure 2: Workflow from synthesis to antimicrobial validation.

Data Reporting: Summarize MIC values in a standardized table format.

| Compound ID | R-Group (S-Substituted) | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) |

| BZ-01 | -H (Thione parent) | 64 | 32 |

| BZ-02 | -CH₃ (S-Methyl) | 32 | 16 |

| BZ-03 | -CH₂Ph (S-Benzyl) | 16 | 8 |

| Ref | Ciprofloxacin | 0.5 | 0.25 |

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Yield | CS₂ evaporation | Use a sealed vessel or efficient reflux condenser. Ensure CS₂ is fresh. |

| Oily Product | Incomplete precipitation | Cool the solution to 0°C before acidification. Scratch the glass to induce crystallization. |

| Bad Smell | Residual sulfur species | Wash the product thoroughly with water. Treat waste with bleach. |

| Starting Material Remains | Insufficient heating | Increase reflux time or check microwave power settings. |

References

-

Molecules (2012). A Facile and Efficient Procedure for the Synthesis of New Benzimidazole-2-thione Derivatives.[5]

-

Beilstein J. Org. Chem. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives.[6]

-

Int. J. Pharm.[7][8] Res. App. (2025). A Sustainable Microwave Protocol for the Synthesis of Benzimidazole Scaffolds.

-

MDPI Antibiotics (2024). A Convenient One-Pot Synthesis of Novel Benzimidazole–Thiazinone Derivatives and Their Antimicrobial Activity.

-

Organic Chemistry Portal. Synthesis of Benzimidazoles.

Sources

- 1. Novel Class of Benzimidazoles: Synthesis, Characterization and Pharmaceutical Evaluation [mdpi.com]

- 2. ijprajournal.com [ijprajournal.com]

- 3. eurekaselect.com [eurekaselect.com]

- 4. A Convenient One-Pot Synthesis of Novel Benzimidazole–Thiazinone Derivatives and Their Antimicrobial Activity | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]

- 7. airgas.com [airgas.com]

- 8. mdpi.com [mdpi.com]

Application Note: Optimized Recrystallization and Purification Protocols for 6-Chloro-1H-benzimidazole-2-thiol

Executive Summary & Chemical Context

6-Chloro-1H-benzimidazole-2-thiol—frequently referred to in literature by its tautomeric name, 5-chloro-2-mercaptobenzimidazole—is a highly valuable pharmacophore and synthetic intermediate used in the development of antiviral agents, proton pump inhibitors, and cytostatic compounds[1]. Because the molecule undergoes rapid tautomerization between the 1-NH and 3-NH positions of the imidazole ring, the 5-chloro and 6-chloro designations represent the exact same chemical entity.

High-purity isolation of this compound is critical, as residual unreacted diamines or polymeric byproducts from the carbon disulfide cyclocondensation step can severely poison downstream catalysts or cause side reactions. This application note outlines field-proven, self-validating purification workflows, emphasizing the physicochemical causality behind solvent selection and crystallization kinetics.

Physicochemical Profiling & Solvent Causality

The rational design of a recrystallization protocol requires analyzing the target molecule's structural dichotomies. 6-Chloro-1H-benzimidazole-2-thiol features a hydrophobic, electron-withdrawing chlorinated benzene ring fused to a highly polar, hydrogen-bonding mercaptoimidazole moiety.

-

Thiol Acidity (pKa considerations): The mercapto group (-SH) is weakly acidic. This allows the compound to be selectively deprotonated by strong aqueous bases (like NaOH) to form a water-soluble sodium salt, leaving non-acidic organic impurities behind[2].

-

Temperature-Dependent Solvation: The compound exhibits a steep solubility curve in short-chain alcohols. Boiling ethanol disrupts the intermolecular hydrogen bonds of the benzimidazole lattice, while water acts as a potent anti-solvent that forces nucleation upon cooling[3].

Quantitative Solvent Data Summary

The following table summarizes the performance of various solvent systems based on their mechanistic action and expected outcomes.

| Solvent System | Mechanism of Action | Typical Purity | Expected Yield | Key Application / Causality |

| Ethanol / Water | Solvent / Anti-solvent crystallization | >98% | 75–85% | Gold Standard. Balances solubility of the polar imidazole and hydrophobic aryl chloride[3]. |

| Aqueous NaOH / HCl | Acid-Base precipitation | ~95% | 85–90% | Best for highly impure crude. Exploits the acidic nature of the thiol group to separate tars[2]. |

| Glacial Acetic Acid | Temperature-dependent dissolution | >97% | 60–70% | Excellent for removing unreacted diamines via protonation and maintaining them in the mother liquor. |

| Toluene / Hexanol | High-temperature dissolution | >95% | 65–80% | Often used directly post-synthesis. Allows for the azeotropic removal of water[2]. |

Mechanistic Workflow Visualization

The decision of which purification route to take depends entirely on the impurity profile of the crude material. The flowchart below dictates the logical progression of the purification process.

Figure 1: Decision tree and mechanistic workflow for the purification of 6-chloro-1H-benzimidazole-2-thiol.

Experimental Protocols

Protocol A: Acid-Base Pre-Purification (For Highly Impure Crude)